Adenosine, 8-[(4-chlorophenyl)thio]-

ENT1 inhibition nucleoside transport PC12 cells

Select 8-pCPT-Ado (Adenosine, 8-[(4-chlorophenyl)thio]-) for clean, ENT1-dependent A2AR activation. Unlike 8-pCPT-cAMP, its cAMP elevation is fully blocked by the A2AR antagonist SCH 58261, confirming surface receptor-driven signaling. With >2.5-fold greater ENT1 inhibition at 100 µM versus the parent compound, it establishes a self-reinforcing loop that potentiates A2AR activity. Ideal for apoptosis, neuroprotection, and nucleoside transport studies. HPLC purity >97%; stored at -20°C; shipped ambient.

Molecular Formula C16H16ClN5O4S
Molecular Weight 409.8 g/mol
CAS No. 85352-87-0
Cat. No. B12922528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 8-[(4-chlorophenyl)thio]-
CAS85352-87-0
Molecular FormulaC16H16ClN5O4S
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N)Cl
InChIInChI=1S/C16H16ClN5O4S/c17-7-1-3-8(4-2-7)27-16-21-10-13(18)19-6-20-14(10)22(16)15-12(25)11(24)9(5-23)26-15/h1-4,6,9,11-12,15,23-25H,5H2,(H2,18,19,20)/t9-,11-,12-,15-/m1/s1
InChIKeyNFZMOKLQFVMWGI-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes4.1 mg / 1 g / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine, 8-[(4-chlorophenyl)thio]- (CAS 85352-87-0): Baseline Identity and Key Physicochemical Profile


Adenosine, 8-[(4-chlorophenyl)thio]- (commonly abbreviated as 8-pCPT-Ado or 8-pCPT-ado) is a synthetic 8-substituted adenosine analog with a molecular formula of C₁₆H₁₆ClN₅O₄S and a molecular weight of 409.8 g/mol [1]. It is supplied as a research-grade biochemical with a purity >97% by HPLC and is stored at -20°C [1]. The compound is formally characterized as the hydrolytic product of the membrane-permeable cAMP analog 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP) and has been identified as an active metabolite mediating a distinct pharmacological profile that includes inhibition of the equilibrative nucleoside transporter 1 (ENT1) and activation of A2A adenosine receptors (A2AR) [2].

Why Adenosine, 8-[(4-chlorophenyl)thio]- Cannot Be Replaced by Generic Adenosine Analogs or the Parent cAMP Prodrug


Generic substitution with unmodified adenosine, 8-Br-adenosine, or the parent 8-pCPT-cAMP fails to replicate the dual pharmacological signature of 8-pCPT-ado because this specific metabolite uniquely combines potent ENT1 inhibition with direct, ENT1-dependent A2AR activation [1]. While 8-pCPT-cAMP also inhibits ENT1, its effects on intracellular signaling are predominantly A2AR-independent, whereas 8-pCPT-ado drives A2AR-mediated cAMP elevation, PKA substrate phosphorylation, and anti-apoptotic signaling [1]. Unmodified adenosine is rapidly taken up by ENT1 and metabolized, limiting its extracellular accumulation and receptor engagement. In contrast, 8-pCPT-ado inhibits the very transporter that clears endogenous adenosine, thereby potentiating its own A2AR activation through a self-reinforcing loop [1]. Consequently, simply substituting any other 8-substituted cAMP analog or natural adenosine will not reproduce the same quantitative signaling outcomes or cellular protection profile observed with 8-pCPT-ado.

Quantitative Differentiation Evidence for Adenosine, 8-[(4-chlorophenyl)thio]- Against Closest Analogs


ENT1-Mediated [3H]Thymidine Uptake Inhibition: 8-pCPT-ado vs. 8-pCPT-cAMP and NBMPR

In PC12 cells where nucleoside transport is predominantly ENT1-dependent, 8-pCPT-ado at 100 µM inhibited [3H]thymidine uptake by approximately 50%, whereas 8-pCPT-cAMP at the same concentration inhibited uptake by only approximately 20% [1]. The ENT1-selective inhibitor NBMPR (200 nM) served as a positive control, producing approximately 90% inhibition [1]. In HEK 293 cells stably expressing human ENT1, both 8-pCPT-ado and 8-pCPT-cAMP at 100 µM inhibited [3H]thymidine uptake, confirming direct ENT1 inhibition [1]. 8-Br-cAMP and 8-Br-ado had no effect on [3H]thymidine uptake in these cells, demonstrating that ENT1 inhibition is specific to the 8-pCPT modification rather than a general property of 8-substituted adenosines [1].

ENT1 inhibition nucleoside transport PC12 cells

A2A Adenosine Receptor-Dependent cAMP Elevation: 8-pCPT-ado vs. 8-pCPT-cAMP

8-pCPT-ado at 100 µM increased intracellular cAMP levels in PC12 cells, and this increase was abolished by the A2AR-selective antagonist SCH 58261 (100 nM), demonstrating that the cAMP elevation was entirely A2AR-dependent [1]. In contrast, 8-pCPT-cAMP at 100 µM also increased intracellular cAMP, but its effect was largely insensitive to SCH 58261, indicating an A2AR-independent mechanism consistent with its known direct activation of intracellular cAMP effectors such as Epac and PKA [1]. Adenosine deaminase (ADA, 2 units/mL) abolished the cAMP response to adenosine but did not eliminate the response to 8-pCPT-ado, confirming that 8-pCPT-ado acts as a non-metabolizable A2AR agonist [1].

A2A adenosine receptor cAMP signaling PC12 cells

Anti-Apoptotic Protection: Comparative Potency of 8-pCPT-ado vs. 8-pCPT-2'-O-methyl-ado and Parent cAMP Analogs

At 10 µM, 8-pCPT-ado significantly reduced apoptosis in PC12 cells after 24 h serum deprivation, an effect that was comparable to 8-pCPT-2'-O-methyl-ado at the same concentration and was blocked by ADA, confirming ENT1- and A2AR-dependence [1]. 8-pCPT-cAMP and 8-pCPT-2'-O-methyl-cAMP at 10 µM also reduced apoptosis, but the anti-apoptotic effect of 8-pCPT-cAMP was largely ADA-insensitive, consistent with its A2AR-independent mechanism [1]. The anti-apoptotic signaling was accompanied by increased PKA substrate motif phosphorylation, which for 8-pCPT-ado was blocked by both ADA and SCH 58261 [1].

anti-apoptotic PKA substrate phosphorylation A2AR

High-Value Application Scenarios for Adenosine, 8-[(4-chlorophenyl)thio]- Based on Quantitative Differentiation Evidence


Selective Activation of A2A Adenosine Receptor Signaling Without Intracellular cAMP Effector Cross-Talk

Researchers studying A2AR-mediated cAMP signaling in neuronal, immune, or cardiovascular cells should select 8-pCPT-ado, not 8-pCPT-cAMP. Evidence shows that 8-pCPT-ado's cAMP elevation in PC12 cells is fully blocked by the A2AR antagonist SCH 58261, whereas 8-pCPT-cAMP's effect is largely antagonist-insensitive [1]. This makes 8-pCPT-ado a cleaner pharmacological tool for isolating surface receptor-driven cAMP responses from confounding intracellular Epac/PKA activation by prodrug-derived cAMP [1].

ENT1 Transporter Inhibition Studies Requiring a Non-Toxic, Reversible Blocker with Concomitant Receptor Activity

For experiments investigating ENT1-mediated nucleoside transport in cell lines such as PC12 or HEK 293-ENT1, 8-pCPT-ado provides approximately 2.5-fold greater inhibition of [3H]thymidine uptake at 100 µM compared to 8-pCPT-cAMP, while avoiding the cytotoxicity associated with some ENT1 inhibitors [1]. The compound's dual ENT1/A2AR activity also mimics a physiologically relevant feedback loop where transporter blockade enhances extracellular adenosine accumulation and subsequent receptor activation [1].

A2AR-Dependent Anti-Apoptotic and Cytoprotection Assays in Serum-Deprivation Models

In serum-deprivation apoptosis models using PC12 cells, 8-pCPT-ado at 10 µM delivers robust anti-apoptotic protection that is mechanistically traceable to ENT1 inhibition and A2AR activation, as confirmed by abrogation with ADA and SCH 58261 [1]. This reproducible, pathway-specific protection makes 8-pCPT-ado preferable to the parent 8-pCPT-cAMP for studies aimed at validating A2AR as a therapeutic target in neurodegenerative or ischemic injury contexts [1].

Metabolism and Hydrolysis Studies of 8-CPT-cAMP Prodrugs in Intracellular Signaling Research

8-pCPT-ado serves as the authentic putative hydrolysis product standard for 8-pCPT-cAMP metabolism studies. Its availability at >97% HPLC purity with a defined UV absorption maximum at 282 nm (ε = 16,000 L·mol⁻¹·cm⁻¹) [2] enables accurate quantification in cellular lysates and HPLC-based metabolic tracing. This analytical utility is critical for distinguishing prodrug-derived cAMP effects from metabolite-mediated A2AR activation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine, 8-[(4-chlorophenyl)thio]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.